4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes: : This compound can be synthesized through a multi-step organic synthesis involving sulfonation, chlorination, and amidation reactions Starting with the tetrahydroquinoline structure, a sulfonyl group is introduced at the 1-position Subsequently, chlorination is performed to attach a chlorine atom at the 4-position
Reaction Conditions: : The synthesis requires specific catalysts and solvents such as sulfuric acid for sulfonation, thionyl chloride for chlorination, and an appropriate amine for the amidation step. Reaction temperatures range between 0°C to 100°C depending on the step.
Industrial Production Methods: : Scaling up to an industrial scale would involve optimizing the conditions to enhance yield and purity while maintaining safety and cost-efficiency. This includes using larger reactors, continuous flow systems, and possibly alternative green chemistry techniques to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: : 4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide undergoes various types of reactions including:
Oxidation: : Can lead to the formation of sulfoxides or sulfones.
Reduction: : Typically affects the sulfonyl group, potentially reducing it to a thiol group.
Substitution: : Halogen substitution reactions can occur at the 4-chloro position.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: : Often involves reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Reactions commonly use nucleophilic agents like sodium methoxide or other strong bases.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Thiol or sulfide derivatives.
Substitution: : Varies based on the nucleophile used, potentially leading to different substituted products at the chloro position.
Scientific Research Applications
4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been widely studied for its applications across several fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: : Potential use as a probe in biochemical assays due to its structural features. It can interact with various biomolecules, providing insights into enzyme mechanisms and protein-ligand interactions.
Medicine: : Research is ongoing into its potential as a therapeutic agent. It could be explored for its activity against certain biological targets, possibly serving as a lead compound for drug development.
Mechanism of Action
The specific mechanism by which 4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide exerts its effects is related to its interaction with molecular targets. This could involve binding to particular proteins or enzymes, altering their activity. The sulfonyl group and the chloro substituent are critical in these interactions, influencing both the binding affinity and the specificity of the compound.
Comparison with Similar Compounds
Comparing this compound with other similar ones highlights its unique structural attributes. Similar compounds might include:
4-chloro-N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide: : Different due to the methylsulfonyl group.
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide: : Lacks the chloro group.
4-chloro-N-[1-(propane-1-sulfonyl)-quinolin-7-yl]benzamide: : Lacks the tetrahydro component.
Its uniqueness stems from the combined presence of the chloro, sulfonyl, and tetrahydroquinoline groups, which together provide specific chemical and biological properties not found in other compounds.
By examining each of these aspects, one can appreciate the multifaceted nature of 4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide and its significance in various scientific domains.
Properties
IUPAC Name |
4-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-2-12-26(24,25)22-11-3-4-14-7-10-17(13-18(14)22)21-19(23)15-5-8-16(20)9-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAVMSJPSJAHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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